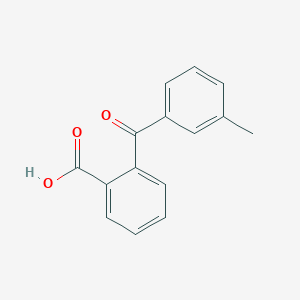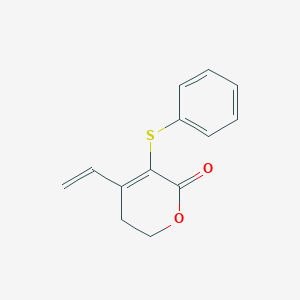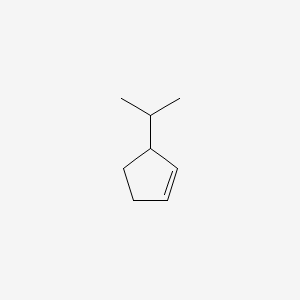
3-Isopropylcyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylcyclopentene is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopentene, where an isopropyl group is attached to the third carbon of the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylcyclopentene typically involves the alkylation of cyclopentene. One common method is the Friedel-Crafts alkylation, where cyclopentene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield 3-isopropylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Isopropylcyclopentanol or 3-isopropylcyclopentanone.
Reduction: 3-Isopropylcyclopentane.
Substitution: 3-Isopropyl-1-chlorocyclopentene or 3-isopropyl-1-bromocyclopentene.
Wissenschaftliche Forschungsanwendungen
3-Isopropylcyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Isopropylcyclopentene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, facilitated by the catalyst, resulting in the saturation of the ring.
Substitution: Halogen
Eigenschaften
CAS-Nummer |
4276-45-3 |
|---|---|
Molekularformel |
C8H14 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
3-propan-2-ylcyclopentene |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
InChI-Schlüssel |
WGGDPEMWUJIPOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
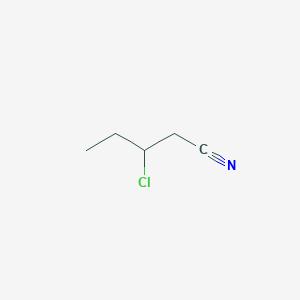
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
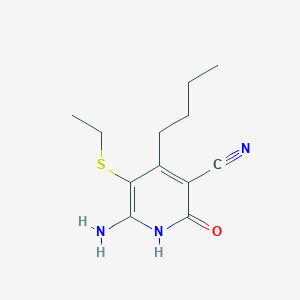


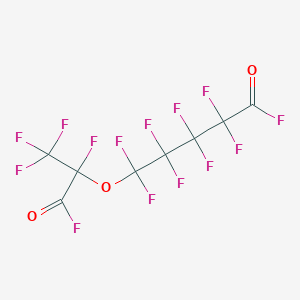
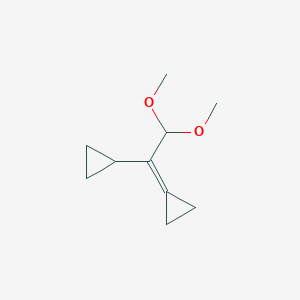
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
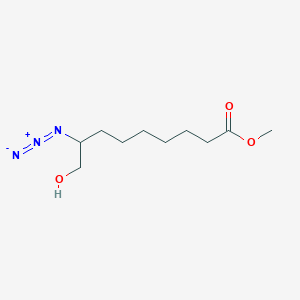

![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
